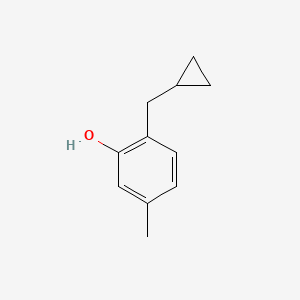
6-(2-Aminoethyl)-4-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-4-nitropyridin-2-amine is a compound that belongs to the class of substituted pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-nitropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the aminoethylation can be carried out using ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale nitration and aminoethylation reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
科学的研究の応用
6-(2-Aminoethyl)-4-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-4-nitropyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
6-(2-Hydroxyethyl)-4-nitropyridin-2-amine:
Uniqueness
6-(2-Aminoethyl)-4-nitropyridin-2-amine is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
6-(2-aminoethyl)-4-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(11(12)13)4-7(9)10-5/h3-4H,1-2,8H2,(H2,9,10) |
InChIキー |
RJIAYZFMRAXNGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCN)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















